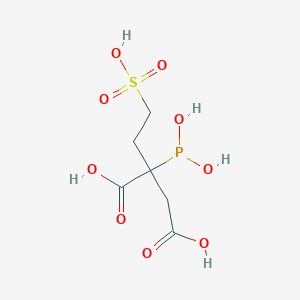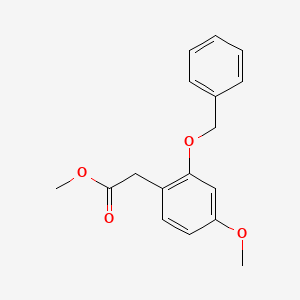![molecular formula C13H18O B14257492 Benzene, [2-methyl-2-(2-propenyloxy)propyl]- CAS No. 439942-83-3](/img/structure/B14257492.png)
Benzene, [2-methyl-2-(2-propenyloxy)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-methyl-2-(2-propenyloxy)propyl]- typically involves the reaction of benzene with 2-methyl-2-(2-propenyloxy)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, [2-methyl-2-(2-propenyloxy)propyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [2-methyl-2-(2-propenyloxy)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives
Applications De Recherche Scientifique
Benzene, [2-methyl-2-(2-propenyloxy)propyl]- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of Benzene, [2-methyl-2-(2-propenyloxy)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound
Propriétés
Numéro CAS |
439942-83-3 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(2-methyl-2-prop-2-enoxypropyl)benzene |
InChI |
InChI=1S/C13H18O/c1-4-10-14-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
Clé InChI |
KOVXAYPLBOLFRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
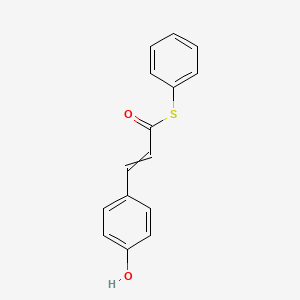
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
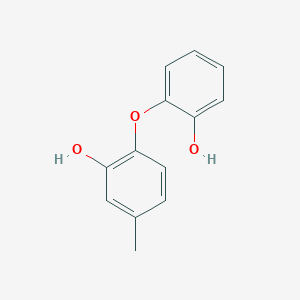
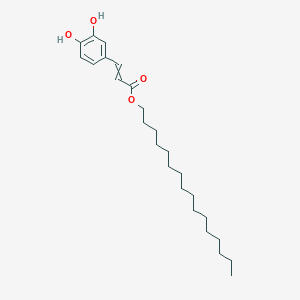
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
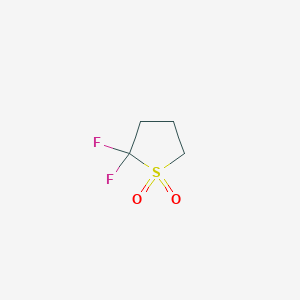
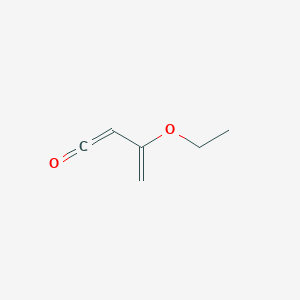
![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
